(Methoxymethylene)malononitrile

Description

Properties

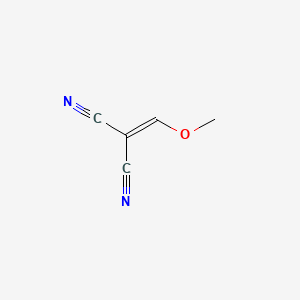

IUPAC Name |

2-(methoxymethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-8-4-5(2-6)3-7/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRRJFTJMFMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217484 | |

| Record name | (Methoxymethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-81-1 | |

| Record name | 2-(Methoxymethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxymethylene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methoxymethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethylene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Methoxymethylene)malononitrile: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile C3 Synthon

(Methoxymethylene)malononitrile, with the Chemical Abstracts Service (CAS) number 672-81-1 , is a highly reactive and versatile trifunctional reagent.[1][2] Its unique electronic properties, stemming from the electron-withdrawing capabilities of the two nitrile groups and the electron-donating methoxy group, make it an invaluable tool in the arsenal of synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, with a focus on its practical application in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (Methoxymethylene)malononitrile is paramount for its effective use and safe handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 672-81-1 | [2] |

| Molecular Formula | C₅H₄N₂O | [2] |

| Molecular Weight | 108.10 g/mol | [2] |

| Appearance | Colorless liquid or solid | |

| Melting Point | 93-96 °C | [1] |

| Boiling Point | 155-157 °C at 15 Torr | |

| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the methoxy protons (CH₃) and a singlet for the vinylic proton (=CH). The chemical shift of the vinylic proton is significantly downfield due to the anisotropic effect of the nitrile groups.

-

¹³C NMR: The carbon spectrum will exhibit characteristic peaks for the nitrile carbons, the olefinic carbons, and the methoxy carbon. The carbon of the C=C double bond attached to the nitrile groups will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹. A strong band for the C=C double bond stretch is also expected around 1600 cm⁻¹.

Synthesis of (Methoxymethylene)malononitrile: A Step-by-Step Protocol

The synthesis of (Methoxymethylene)malononitrile is typically achieved through the condensation of malononitrile with a trimethoxymethane, often in the presence of an acid catalyst. The following protocol is adapted from established procedures for analogous compounds and is designed to be a self-validating system.

Reaction Principle

The synthesis relies on the nucleophilic attack of the active methylene group of malononitrile on an orthoformate. The acidic conditions facilitate the elimination of methanol, driving the reaction to completion.

Caption: Synthetic pathway for (Methoxymethylene)malononitrile.

Experimental Protocol

Materials:

-

Malononitrile

-

Trimethyl orthoformate

-

Acetic anhydride (catalyst and dehydrating agent)

-

Ethanol (for recrystallization)

-

Toluene (optional, for azeotropic removal of byproducts)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and trimethyl orthoformate (1.1-1.5 equivalents).

-

Catalyst Addition: Slowly add acetic anhydride (0.1-0.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (excess orthoformate, methanol, and acetic acid) under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Excess Orthoformate: Using a slight excess of trimethyl orthoformate helps to drive the reaction to completion by ensuring the full conversion of the malononitrile.

-

Acetic Anhydride: Acetic anhydride serves a dual purpose: it acts as a catalyst by providing an acidic environment and as a dehydrating agent by reacting with the eliminated methanol, thus preventing the reverse reaction.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.

Reactivity and Mechanistic Considerations

(Methoxymethylene)malononitrile is a potent electrophile, making it an excellent substrate for Michael additions and other nucleophilic attacks. The two nitrile groups strongly withdraw electron density from the double bond, while the methoxy group can act as a leaving group in subsequent reactions.

Caption: General reactivity of (Methoxymethylene)malononitrile with nucleophiles.

Key Reactions and Their Significance in Drug Development

The electrophilic nature of (Methoxymethylene)malononitrile makes it a valuable building block for the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

-

Synthesis of Pyrazoles: Reaction with hydrazines leads to the formation of pyrazole derivatives.[3] Pyrazoles are a common motif in many approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[3]

-

Synthesis of Pyrimidines: Condensation with amidines or other suitable dinucleophiles can yield pyrimidine rings, another crucial heterocyclic core in numerous pharmaceuticals.

-

Synthesis of Pyridines: Multi-component reactions involving (Methoxymethylene)malononitrile can be employed to construct substituted pyridine rings.

The causality behind its utility lies in its ability to introduce a three-carbon unit with latent functionalities. The nitrile groups can be further elaborated into amines, carboxylic acids, or other functional groups, providing a high degree of synthetic flexibility.

Safe Handling and Disposal

(Methoxymethylene)malononitrile is a toxic and reactive compound that requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

Reactivity: Can react vigorously with strong acids, bases, and oxidizing agents.

Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A lab coat and closed-toe shoes are required.

-

-

Engineering Controls:

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

-

-

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

-

-

Spill Management:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For larger spills, evacuate the area and contact emergency services.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.

-

Conclusion

(Methoxymethylene)malononitrile is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its high reactivity, while demanding careful handling, provides a gateway to a diverse range of molecular architectures. A thorough understanding of its properties, synthetic methods, and reactivity, as outlined in this guide, will enable researchers to harness its full potential in their scientific endeavors.

References

-

PubChem. (Methoxymethylene)malononitrile.[Link]

- Jain, A., et al.Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2023.

- Google Patents.Synthetic method of (ethoxymethylene)-malononitrile.

-

MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.[Link]

- Spectrum Chemical.SAFETY DATA SHEET - Isopropylidenemalononitrile. 2016.

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.[Link]

- Rackcdn.com.Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. 2017.

-

CDC Stacks. NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[Link]

-

Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]

- The Royal Society of Chemistry.

-

PubMed. Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime.[Link]

-

ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).[Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.[Link]

- Google Patents.Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

- The Royal Society of Chemistry.

- Reaxys.Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

-

ResearchGate. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.[Link]

Sources

Spectroscopic data of (Methoxymethylene)malononitrile (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (methoxymethylene)malononitrile, a key building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure a thorough understanding of the molecule's structural characteristics.

Introduction to (Methoxymethylene)malononitrile

(Methoxymethylene)malononitrile, with the chemical formula C₅H₄N₂O and a molecular weight of 108.10 g/mol , is a versatile organic compound characterized by the presence of a methoxy group, a carbon-carbon double bond, and two nitrile functional groups[1]. Its electron-deficient nature makes it a valuable reagent in various chemical transformations, including the synthesis of heterocyclic compounds and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use in research and development, and spectroscopic techniques are the primary methods for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (methoxymethylene)malononitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (methoxymethylene)malononitrile is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methine proton (=CH) | ~7.7 | Singlet | 1H |

| Methoxy protons (-OCH₃) | ~4.0 | Singlet | 3H |

Interpretation and Rationale

The methine proton, being attached to a carbon-carbon double bond and influenced by the electron-withdrawing nitrile groups, is expected to be significantly deshielded and appear downfield around 7.7 ppm. The methoxy protons are in a more shielded environment, attached to an oxygen atom, and are predicted to resonate around 4.0 ppm. The absence of adjacent non-equivalent protons for both sets of hydrogens results in singlet multiplicities for both signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of (methoxymethylene)malononitrile is predicted to show five distinct signals, one for each of the five carbon atoms in the molecule, as they are all in unique chemical environments.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=C (methine) | ~160 |

| C(CN)₂ | ~83 |

| C≡N | ~113, ~112 |

| -OCH₃ | ~56 |

Interpretation and Rationale

The carbon of the methine group (=CH) is expected to be the most deshielded due to its sp² hybridization and proximity to the electronegative oxygen atom, with a predicted chemical shift around 160 ppm. The quaternary carbon atom attached to the two nitrile groups is predicted to appear around 83 ppm. The two nitrile carbons will have similar chemical shifts in the range of 112-113 ppm. The carbon of the methoxy group is the most shielded and is expected to resonate at approximately 56 ppm. This data is supported by information available on PubChem, which indicates the availability of a ¹³C NMR spectrum for this compound from SpectraBase[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2220 (strong) |

| C=C (Alkene) | ~1600 (medium) |

| C-O (Ether) | ~1250 and ~1050 (strong) |

| =C-H | ~3050 (medium) |

| C-H (alkane) | ~2950 (medium) |

Interpretation and Rationale

The most prominent feature in the IR spectrum of (methoxymethylene)malononitrile is expected to be a strong absorption band around 2220 cm⁻¹ due to the stretching vibration of the two nitrile (C≡N) groups. The C=C double bond stretching vibration should appear around 1600 cm⁻¹. The strong C-O stretching vibrations of the methoxy group are anticipated to be observed in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The stretching vibration of the sp² hybridized C-H bond of the methine group is expected around 3050 cm⁻¹, while the sp³ hybridized C-H bonds of the methyl group will show absorptions around 2950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For (methoxymethylene)malononitrile, electron ionization (EI) is a suitable method.

| m/z | Proposed Fragment |

| 108 | [M]⁺ (Molecular Ion) |

| 93 | [M - CH₃]⁺ |

| 81 | [M - HCN]⁺ |

| 77 | [M - OCH₃]⁺ |

| 51 | [C₄H₃]⁺ |

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 108, corresponding to the molecular weight of (methoxymethylene)malononitrile[1]. Common fragmentation pathways would include the loss of a methyl radical (-CH₃) to give a fragment at m/z 93, loss of hydrogen cyanide (-HCN) resulting in a peak at m/z 81, and the loss of a methoxy radical (-OCH₃) to produce a fragment at m/z 77. Further fragmentation could lead to smaller ions, such as the one observed at m/z 51.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of (methoxymethylene)malononitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte peaks[2].

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several thousand) and a longer relaxation delay are required[3]. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon[4].

FTIR Sample Preparation and Acquisition (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of (methoxymethylene)malononitrile with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[5].

-

Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet[6][7].

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or an empty beam path should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Sample Introduction and Data Acquisition (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile (methoxymethylene)malononitrile into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. The sample is vaporized in the ion source[8].

-

Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation[9].

-

Data Acquisition : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is then generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of (methoxymethylene)malononitrile.

Caption: Workflow for the spectroscopic analysis of (methoxymethylene)malononitrile.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for (methoxymethylene)malononitrile. By combining the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry with established experimental protocols, researchers can confidently characterize this important organic compound. The interpretation of these spectra provides a complete picture of the molecular structure, which is essential for its application in scientific research and development.

References

-

Scribd. (n.d.). Experiment 3: Fourier Transform Infrared Spectroscopy Objectives. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethoxymethylene)propanedinitrile. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

PubChem. (n.d.). (Methoxymethylene)malononitrile. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

UCLA. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]

-

MDPI. (2023, November 15). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 Instructions. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

-

NIST. (n.d.). Propanedinitrile, (ethoxymethylene)-. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Scilit. (1997, November 30). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copper(II) Complex Containing Pyridine-2-Carbaldehyde and its Direct Binding onto Ethylenediamine Functionalized with Fe3O4@SiO2 Nanoparticles for the Catalytic Applications - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Malononitrile, (diphenylmethylene)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. bhu.ac.in [bhu.ac.in]

- 5. kindle-tech.com [kindle-tech.com]

- 6. kinteksolution.com [kinteksolution.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

(Methoxymethylene)malononitrile: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block in Modern Organic Chemistry and Drug Discovery.

Introduction

(Methoxymethylene)malononitrile, with the chemical formula C₅H₄N₂O, is a highly functionalized organic compound that has garnered significant attention in the scientific community.[1] Its unique electronic and structural features, characterized by the presence of two nitrile groups and a methoxy-activated double bond, render it an exceptionally versatile reagent in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of (methoxymethylene)malononitrile, detailed experimental protocols for its synthesis, and an exploration of its reactivity, with a particular focus on its applications in the construction of complex heterocyclic scaffolds relevant to drug development.

Physicochemical Properties

The intrinsic properties of (methoxymethylene)malononitrile are foundational to its application in synthetic chemistry. A summary of its key physical and chemical characteristics is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [1] |

| CAS Number | 672-81-1 | [1] |

| Molecular Formula | C₅H₄N₂O | [1] |

| Molecular Weight | 108.10 g/mol | [1] |

| Melting Point | 93 °C | [2] |

| Boiling Point | 155-157 °C at 15 Torr | [2] |

| Appearance | Colorless to pale yellow solid | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Spectral Data

The structural features of (methoxymethylene)malononitrile give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (CH₃O-) and a singlet for the vinylic proton (=CH-).

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the nitrile carbons, the olefinic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically in the range of 2200-2240 cm⁻¹. Other significant peaks include those for C=C and C-O stretching.

Synthesis of (Methoxymethylene)malononitrile

The synthesis of (methoxymethylene)malononitrile is typically achieved through the condensation of malononitrile with a suitable methoxy-group donor. A common and effective method involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst.

Experimental Protocol: Synthesis from Malononitrile and Triethyl Orthoformate

This protocol is adapted from established synthetic procedures and is designed to provide a high yield of the target compound.[4]

Materials:

-

Malononitrile

-

Triethyl orthoformate

-

Anhydrous zinc chloride (catalyst)

-

Ethanol (for washing)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place triethyl orthoformate.

-

Cool the flask in an ice bath.

-

Slowly add malononitrile dropwise to the cooled triethyl orthoformate with continuous stirring. Maintain the temperature at 15-25 °C during the addition.[4]

-

After the complete addition of malononitrile, add a catalytic amount of anhydrous zinc chloride to the reaction mixture.

-

Allow the reaction to proceed for 2-4 hours at 60-80 °C.[4]

-

Upon completion of the reaction, remove the ethanol formed during the reaction by distillation.

-

Cool the reaction mixture to allow the solid product to crystallize.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.[4]

Chemical Properties and Reactivity

(Methoxymethylene)malononitrile is a highly reactive and versatile building block in organic synthesis, primarily due to the electrophilic nature of the double bond, which is activated by the two electron-withdrawing nitrile groups.

Nucleophilic Vinylic Substitution

The methoxy group in (methoxymethylene)malononitrile is a good leaving group, facilitating nucleophilic vinylic substitution reactions. A wide range of nucleophiles, including amines, thiols, and active methylene compounds, can displace the methoxy group to afford a variety of substituted malononitriles.

reactant [label=<

(Methoxymethylene)malononitrile

(Methoxymethylene)malononitrile

nucleophile [label=< Nu-H (Nucleophile)

>];product [label=<

Substituted Malononitrile

Substituted Malononitrile

reactant -> product [label="+ Nu-H\n- CH₃OH"]; } dots Caption: General scheme of nucleophilic vinylic substitution.

Cycloaddition and Heterocyclic Synthesis

(Methoxymethylene)malononitrile is a key precursor in the synthesis of a wide array of heterocyclic compounds.[5] Its reaction with binucleophilic reagents often proceeds via a tandem nucleophilic substitution-cyclization sequence.

Synthesis of Pyrazoles: The reaction of (methoxymethylene)malononitrile with hydrazine derivatives is a well-established method for the synthesis of 5-aminopyrazole-4-carbonitriles.[6] This reaction is of significant interest in medicinal chemistry as the pyrazole core is a common scaffold in many pharmaceutical agents.

MMM [label=<

(Methoxymethylene)malononitrile

(Methoxymethylene)malononitrile

hydrazine [label=< R-NHNH₂ (Hydrazine derivative)

>];intermediate [label=<

Acyclic Intermediate

Acyclic Intermediate

pyrazole [label=<

5-Aminopyrazole-4-carbonitrile

5-Aminopyrazole-4-carbonitrile

MMM -> intermediate [label="+ R-NHNH₂\n- CH₃OH"]; intermediate -> pyrazole [label="Intramolecular\nCyclization"]; } dots Caption: Reaction pathway for the synthesis of pyrazoles.

Applications in Drug Development

The utility of (methoxymethylene)malononitrile as a versatile building block extends to the synthesis of biologically active molecules. The resulting heterocyclic structures, such as pyrazoles, pyrimidines, and pyridines, are prevalent in a wide range of pharmaceuticals. The ability to readily introduce diverse substituents via the reactions of (methoxymethylene)malononitrile makes it a valuable tool in the generation of compound libraries for drug screening and lead optimization.

Safety and Handling

(Methoxymethylene)malononitrile is a toxic and hazardous substance that requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

(Methoxymethylene)malononitrile is a pivotal reagent in modern organic synthesis, offering a straightforward and efficient entry into a diverse range of complex molecules, particularly heterocyclic systems. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for researchers in academia and industry, especially those engaged in drug discovery and development. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization.

References

-

PubChem. (Methoxymethylene)malononitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile. National Center for Biotechnology Information. [Link]

-

MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. [Link]

- Google Patents. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

IJFMR. Synthesis of Pyrazole Derivatives A Review. [Link]

-

ResearchGate. Ethoxymethylenemalononitrile | Request PDF. [Link]

-

PubMed. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. [Link]

-

PrepChem.com. Synthesis of ethoxymethylene malonic acid dinitrile. [Link]

- Google Patents. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.

-

ResearchGate. Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... [Link]

-

PubChem. 2-(Ethoxymethylene)propanedinitrile. National Center for Biotechnology Information. [Link]

-

PubMed Central. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

-

ChemBK. (methoxymethylene)malononitrile. [Link]

-

The Royal Society of Chemistry. Tuning acid-base cooperativity to create bifunctional fiber catalysts for one-pot tandem reactions in water - Supporting Information. [Link]

-

SciSpace. Malononitrile: A Versatile Active Methylene Group. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (methoxymethylene)malononitrile CAS#: 672-81-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 5. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy [mdpi.com]

- 6. ijfmr.com [ijfmr.com]

(Methoxymethylene)malononitrile IUPAC name and structure

An In-depth Technical Guide to (Methoxymethylene)malononitrile: Synthesis, Reactivity, and Applications

Introduction

(Methoxymethylene)malononitrile is a highly functionalized organic compound that serves as a cornerstone reagent in modern synthetic chemistry. Characterized by its electron-deficient carbon-carbon double bond and two nitrile functionalities, it possesses a unique electronic profile that makes it an exceptionally versatile building block. Its high reactivity enables its participation in a diverse array of chemical transformations, most notably in the construction of complex heterocyclic systems. For researchers in medicinal chemistry and drug development, (Methoxymethylene)malononitrile is a powerful tool for accessing novel molecular scaffolds with significant pharmacological potential, including those with antimicrobial, anti-proliferative, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use. (Methoxymethylene)malononitrile is systematically named based on IUPAC nomenclature, and its key identifiers and properties are summarized below.

Chemical Structure:

Structure of 2-(methoxymethylidene)propanedinitrile

Physicochemical Data Table:

| Property | Value | Source |

| Molecular Weight | 108.10 g/mol | [3] |

| Melting Point | 93 °C | [4][5] |

| Boiling Point | 155-157 °C (at 15 Torr) | [4] |

| Appearance | Colorless liquid or solid | [4] |

| SMILES | COC=C(C#N)C#N | [3] |

| InChIKey | PPIRRJFTJMFMSM-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of alkoxy-methylene malononitriles is typically achieved through the condensation of malononitrile with an orthoformate ester. The following protocol is adapted from established procedures for the closely related ethoxy analogue, highlighting the key chemical principles involved.[6][7][8]

Experimental Protocol: Synthesis of (Methoxymethylene)malononitrile

This procedure details the reaction of malononitrile with trimethoxymethane. Acetic anhydride is employed as a dehydrating agent to drive the reaction to completion by consuming the methanol byproduct.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine malononitrile (1 equivalent) and trimethoxymethane (1.5 equivalents).

-

Solvent/Dehydrating Agent: Add acetic anhydride (2.5 equivalents) to the mixture. The acetic anhydride serves the crucial role of sequestering the methanol formed during the reaction, preventing the reverse reaction and ensuring a high yield.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C. The choice of a higher temperature is to ensure the reaction proceeds at a practical rate. For the ethoxy analogue, this has been effectively performed in a sealed-vessel microwave reactor, which allows for rapid heating and precise temperature control.[7]

-

Work-up and Isolation: After heating for approximately 20-30 minutes, or once TLC analysis indicates the consumption of the starting material, cool the reaction mixture to room temperature. Reduce the volume of the mixture under reduced pressure using a rotary evaporator.

-

Crystallization and Purification: The resulting crude solid or oil will often crystallize upon cooling. The product can be purified by recrystallization. Wash the crystals with cold ethanol or a hexane/ethanol mixture to remove residual acetic anhydride and other impurities, then dry in vacuo.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of (Methoxymethylene)malononitrile.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of (Methoxymethylene)malononitrile stems from its electronically biased structure. The methoxy group is an electron-donating group, while the two nitrile groups are strongly electron-withdrawing. This push-pull system renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent Michael acceptor.

This reactivity is widely exploited for the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[6][7]

Key Reaction Pathways:

-

Heterocycle Formation: It reacts readily with binucleophiles to form five- and six-membered rings. For instance, reaction with hydrazines yields pyrazole derivatives, which are known for a wide range of biological activities including anti-inflammatory and anticancer effects.[][10] Similarly, reaction with amidines or other N-C-N synthons can lead to pyrimidines.

-

Michael Addition: The electron-poor double bond readily undergoes conjugate addition with a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of the dicyanovinyl moiety into larger molecules.

-

Displacement of the Methoxy Group: The methoxy group can act as a leaving group upon nucleophilic attack at the α-carbon, providing another pathway for functionalization.

Reactivity Diagram:

Caption: Key reaction pathways of (Methoxymethylene)malononitrile.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from its ethoxy analogue and fundamental principles of spectroscopy, the following data can be expected.[6][7][11]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Singlet around δ 8.0-8.3 ppm (1H, vinylic CH); Singlet around δ 4.0-4.3 ppm (3H, methoxy CH₃). |

| ¹³C NMR | Signal around δ 175-178 ppm (methine C=); Signals for nitrile carbons (C≡N) around δ 110-115 ppm; Signal for the central quaternary carbon (=C(CN)₂) around δ 75-80 ppm; Signal for methoxy carbon (-OCH₃) around δ 60-65 ppm. |

| FTIR (cm⁻¹) | Strong, sharp absorption around 2220-2230 cm⁻¹ (C≡N stretch); Strong absorption around 1600-1620 cm⁻¹ (C=C stretch); Absorption around 1250-1300 cm⁻¹ (C-O stretch). |

Safety, Handling, and Storage

(Methoxymethylene)malononitrile and its analogues are potent chemical reagents that require careful handling to minimize risk.

GHS Hazard Information: [3]

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[13][14]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[13][15]

-

Respiratory Protection: For situations with potential for high exposure, use a NIOSH-approved respirator with appropriate cartridges.[13]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[13]

-

-

Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] Keep away from strong oxidizing agents, acids, and bases.[12]

Conclusion

(Methoxymethylene)malononitrile is a reagent of significant value, bridging fundamental organic synthesis with applied medicinal chemistry. Its predictable reactivity, centered on its electron-deficient olefinic bond, provides a reliable entry point to a vast chemical space of heterocyclic compounds. For drug development professionals, mastery of its chemistry offers a strategic advantage in the rational design and synthesis of novel therapeutic agents. Adherence to rigorous safety protocols is paramount to harnessing its full synthetic potential responsibly.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69599, (Methoxymethylene)malononitrile. Retrieved from [Link]

-

Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chem. Proc.. Retrieved from [Link]

-

ChemBK (2024). (methoxymethylene)malononitrile. Retrieved from [Link]

-

Wiley-VCH GmbH (2025). (2-Methoxy-2-phenylmethylene)malononitrile. SpectraBase. Retrieved from [Link]

-

Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67152, 2-(Ethoxymethylene)propanedinitrile. Retrieved from [Link]

- Google Patents (2014). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.

- Google Patents (2012). CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.

-

World Intellectual Property Organization (2021). WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD. Patentscope. Retrieved from [Link]

-

SciSpace (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

-

ResearchGate (2025). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Retrieved from [Link]

-

ResearchGate (n.d.). Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... Retrieved from [Link]

-

Ottokemi (n.d.). (Ethoxymethylene)malononitrile, 98% 123-06-8. Retrieved from [Link]

-

International Journal for Modern Trends in Science and Technology (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

-

National Institutes of Health (NIH) (n.d.). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Retrieved from [Link]

-

ResearchGate (n.d.). The reaction of m-nitrobenzaldehyde with malononitrile and 1-naphthol using [Et3N- SO3H]HSO4 at different temperatures. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (methoxymethylene)malononitrile CAS#: 672-81-1 [m.chemicalbook.com]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

- 8. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 10. ijfmr.com [ijfmr.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to (Methoxymethylene)malononitrile: Discovery, History, and Synthetic Utility

(Methoxymethylene)malononitrile , a seemingly simple organic molecule, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds and other complex organic structures. Its high reactivity, stemming from the electron-deficient alkene backbone flanked by two nitrile groups and a methoxy group, makes it a valuable and versatile building block for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of its discovery, historical context, synthetic methodologies, and key applications, offering field-proven insights for its effective utilization in the laboratory.

Discovery and Historical Context

While the closely related ethoxy analog, (ethoxymethylene)malononitrile, was first reported in 1922, the precise origins of (methoxymethylene)malononitrile are intertwined with the broader exploration of activated methylene compounds in the early 20th century. The fundamental reactivity of malononitrile as a potent nucleophile after deprotonation was well-established, paving the way for its reaction with various electrophiles.

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, provided the conceptual framework for the synthesis of such compounds. This reaction, typically involving the condensation of an aldehyde or ketone with an active methylene compound, was extended to include orthoformates as the electrophilic partner. This variation, often referred to as the Knoevenagel-Doebner modification, proved to be a highly effective method for the preparation of alkoxymethylene derivatives of malononitrile.

The initial syntheses were often characterized by harsh reaction conditions, including high temperatures and the use of strong acids or bases as catalysts. Over the decades, significant efforts have been dedicated to refining these methods, leading to milder, more efficient, and environmentally benign protocols that are now commonplace in modern organic synthesis laboratories.

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of (methoxymethylene)malononitrile has evolved considerably since its inception. The following sections detail the most significant and widely employed methods, highlighting the rationale behind the experimental choices.

The Classical Approach: Orthoformate Condensation with Acetic Anhydride

One of the earliest and most enduring methods for the synthesis of (alkoxymethylene)malononitriles involves the reaction of malononitrile with a trialkyl orthoformate in the presence of acetic anhydride. The acetic anhydride serves a dual purpose: it acts as a water scavenger, driving the equilibrium towards the product, and it can also facilitate the reaction by forming a more reactive intermediate.

A procedure for the synthesis of the closely related ethoxy analog is well-documented and provides a solid foundation for the synthesis of the methoxy derivative.[1][2][3]

-

Reaction Setup: In a sealed-vessel reactor, a mixture of malononitrile (0.5 g, 7.6 mmol), triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol) is prepared.[1][2]

-

Heating: The reaction mixture is heated to 150 °C for 20 minutes.[1][2]

-

Workup: After cooling, the reaction mixture is concentrated under reduced pressure to a minimum volume.[1][2]

-

Isolation and Purification: The resulting crystals are separated, washed with cold ethanol, and dried in vacuo to afford the desired product.[1][2]

This method, while effective, often requires high temperatures, which can lead to the formation of byproducts and discoloration of the final product.

Catalytic Approaches: Milder and More Efficient Syntheses

To overcome the limitations of the classical method, several catalytic systems have been developed. The use of a catalyst allows for lower reaction temperatures and often leads to higher yields and purity of the final product.

A notable improvement involves the use of anhydrous zinc chloride as a catalyst for the reaction between malononitrile and triethyl orthoformate.[4][5]

-

Initial Mixing: In a three-necked flask equipped with a thermometer, condenser, and mechanical stirrer, add triethyl orthoformate.[4][5]

-

Controlled Addition: Cool the flask in an ice-water bath and slowly add malononitrile while maintaining the temperature between 15-25 °C.[4][5]

-

Catalyst Addition: After the addition of malononitrile is complete, add anhydrous zinc chloride (0.5-1.5% of the malononitrile mass).[4][5]

-

Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours.[4][5]

-

Isolation: After the reaction is complete, remove the ethanol by distillation. Upon cooling, the product will crystallize.[4][5]

-

Purification: The crude product can be collected by filtration and further purified by recrystallization from a suitable solvent such as ethanol, propanol, acetone, or ethyl acetate.[4][5]

The use of zinc chloride as a Lewis acid catalyst activates the orthoformate, making it more susceptible to nucleophilic attack by the deprotonated malononitrile. This catalytic approach significantly reduces the required reaction temperature and avoids the use of acetic anhydride.

Quantitative Data Summary

| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Classical Approach | Malononitrile, Triethoxymethane | Acetic Anhydride | 150 | 0.33 | 76 | [1] |

| Zinc Chloride Catalyzed | Malononitrile, Triethyl Orthoformate | Anhydrous Zinc Chloride | 60-80 | 2-4 | >80 | [5] |

| Continuous Synthesis | Malononitrile, Triethyl Orthoformate, Acetic Anhydride | - | - | - | - | [6] |

Physicochemical Properties and Spectroscopic Data

(Methoxymethylene)malononitrile is typically a white to off-white crystalline solid. It is insoluble in water but soluble in common organic solvents such as ethanol and methanol.[6]

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [7] |

| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [7] |

| Molar Mass | 108.10 g/mol | [7] |

| Melting Point | 65-67 °C (for the ethoxy analog) | [4][6] |

| Boiling Point | 160 °C at 12 mmHg (for the ethoxy analog) | [4][6] |

| ¹H NMR (Acetone-d₆) | δ 8.25 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | Data for ethoxy analog[1][3] |

| ¹³C NMR (Acetone-d₆) | δ 177.06, 112.50, 110.48, 75.07, 64.65, 14.49 | Data for ethoxy analog[1][3] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of (methoxymethylene)malononitrile stems from its electrophilic character and the presence of multiple reactive sites. It readily undergoes nucleophilic attack at the β-carbon of the double bond, leading to the displacement of the methoxy group. The nitrile groups can also participate in cyclization reactions or be hydrolyzed to other functional groups.

Synthesis of Pyrazole Derivatives

A prominent application of (methoxymethylene)malononitrile is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction with hydrazines proceeds via a condensation-cyclization sequence to afford substituted pyrazoles.[8]

Caption: Synthesis of a phenylpyrazole derivative.

Construction of Other Heterocyclic Systems

(Methoxymethylene)malononitrile is a versatile precursor for a wide range of other heterocyclic systems. For example, its reaction with o-phenylenediamine can lead to the formation of benzimidazole derivatives.[9] The reaction conditions can be tuned to favor either a simple substitution product or an intramolecularly cyclized product.

Conclusion

(Methoxymethylene)malononitrile, a molecule with a rich history, continues to be an indispensable tool in the arsenal of the synthetic organic chemist. The evolution of its synthesis from high-temperature condensations to milder, catalytic methods reflects the broader trends in organic chemistry towards greater efficiency and sustainability. Its predictable reactivity and versatility as a building block for diverse heterocyclic structures ensure its continued importance in academic research and the development of new pharmaceuticals and functional materials.

References

-

SpectraBase. (2-Methoxy-2-phenylmethylene)malononitrile. [Link]

-

PubChem. (Methoxymethylene)malononitrile. [Link]

-

ResearchGate. Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... [Link]

- Google Patents. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.

- Google Patents. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.

-

IJFMR. Synthesis of Pyrazole Derivatives A Review. [Link]

-

MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. [Link]

-

ResearchGate. Ethoxymethylenemalononitrile | Request PDF. [Link]

-

ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]

-

Organic Syntheses. malononitrile. [Link]

- Google Patents. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method.

-

Sciforum. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy †. [Link]

-

ResearchGate. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 5. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 6. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]

- 7. (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijfmr.com [ijfmr.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Stability and Storage of (Methoxymethylene)malononitrile

An In-depth Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for (Methoxymethylene)malononitrile (CAS No. 672-81-1), a critical reagent in organic synthesis. Intended for researchers, chemists, and drug development professionals, this document synthesizes safety data, chemical properties, and field-proven insights to ensure the long-term integrity of the compound and promote safe laboratory practices.

Compound Overview

(Methoxymethylene)malononitrile is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and other complex molecules.[1][2] Its reactivity, stemming from the electron-deficient double bond and two nitrile groups, makes it a valuable building block but also necessitates a thorough understanding of its stability to prevent degradation and ensure experimental reproducibility.[1] This guide outlines the intrinsic stability of the compound, factors that accelerate its degradation, and rigorous protocols for its storage and handling.

Chemical and Physical Properties

A precise understanding of the compound's properties is fundamental to its proper handling. (Methoxymethylene)malononitrile is typically a colorless to tan or gold crystalline powder.[1][3] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 672-81-1 | [4] |

| Molecular Formula | C₅H₄N₂O | [4] |

| Molecular Weight | 108.10 g/mol | [4] |

| Appearance | Colorless to tan/gold crystalline powder/solid | [1][3] |

| Melting Point | ~93 °C | [5] |

| Boiling Point | 155-157 °C (at 15 Torr) | [5] |

| Solubility | Soluble in water and organic solvents | [1] |

Intrinsic Stability and Degradation Factors

While considered stable under optimal conditions, the reactivity of (Methoxymethylene)malononitrile makes it susceptible to several degradation pathways, particularly when improperly stored or handled.[3] The stability of nitriles can decrease with increasing temperature and decreasing purity.[6]

Thermal Profile

The compound is stable at recommended storage temperatures but will decompose upon intense heating. Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[7]

Incompatible Materials and Conditions

The primary drivers of degradation are exposure to incompatible substances and harsh environmental conditions. These interactions not only compromise sample purity but can also lead to dangerous, exothermic reactions.

| Incompatible Material Class | Associated Hazard | Rationale and Causality | Source(s) |

| Strong Acids | Violent reactions, liberation of toxic gas | Contact with strong acids can lead to rapid, exothermic reactions and the release of hydrogen cyanide gas.[3][7] | [3][7] |

| Strong Bases | Violent polymerization | Bases can catalyze an uncontrolled and potentially violent polymerization of the nitrile groups.[3][6] | [3][6] |

| Strong Oxidizing Agents | Fire and explosion risk | Mixing with strong oxidizers can lead to extremely violent, exothermic reactions, posing a significant ignition risk.[3][7] | [3][7] |

| Strong Reducing Agents | Exothermic reactions | Incompatible with strong reducing agents. | [7] |

| Moisture/Water | Hydrolysis | The compound should be kept in a dry place to prevent hydrolysis of the nitrile and methoxy groups.[7][8] | [7][8] |

Potential Degradation Pathways

The chemical structure of (Methoxymethylene)malononitrile suggests several potential degradation pathways, primarily hydrolysis and polymerization. Understanding these pathways is crucial for developing effective stabilization strategies.

Caption: Potential degradation pathways for (Methoxymethylene)malononitrile.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity of (Methoxymethylene)malononitrile and ensuring laboratory safety.

Optimal Storage Conditions

The compound must be stored in a controlled environment that minimizes exposure to catalysts of degradation.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 2 - 8 °C (Refrigerated) | Slows kinetic degradation and potential polymerization. | [9][10] |

| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture and contaminants. | [7][9] |

| Light | Store in a dark place (e.g., amber vial) | Protects from potential light-induced degradation (general best practice). | |

| Location | Dry, cool, well-ventilated, secure area | Ensures a stable environment and prevents unauthorized access. Store locked up. | [7][9] |

Protocol: Safe Handling of (Methoxymethylene)malononitrile

This protocol is designed to prevent contamination of the material and exposure to the operator.

-

Preparation : Before handling, ensure a safety shower and eyewash station are readily accessible.[7] Don all required Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat.[10][11]

-

Engineering Controls : Conduct all weighing and handling operations within a certified chemical fume hood to ensure adequate ventilation.[7][11]

-

Dispensing : Use clean, dedicated spatulas and weighing vessels. Avoid generating dust.[7] If any dust is generated, ensure it is contained within the fume hood.

-

Sealing : After dispensing, securely close the container lid, ensuring a tight seal. Clean the exterior of the container of any residual powder before returning it to storage.

-

Decontamination : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][11]

-

Waste : Dispose of contaminated consumables (e.g., weigh boats, gloves) in a designated hazardous waste container according to local, state, and federal regulations.[3]

Protocol: Verification of Compound Integrity

Regularly verifying the purity of the reagent is a self-validating step that ensures experimental reliability. Degradation can be identified by changes in physical appearance (e.g., darkening of color, clumping) or through analytical methods.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability and purity of the compound.

Experimental Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation : Under a fume hood, accurately weigh approximately 5-10 mg of (Methoxymethylene)malononitrile.

-

Solubilization : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Acquisition : Acquire a proton (¹H) NMR spectrum according to standard instrument procedures.

-

Analysis : Compare the acquired spectrum to a reference spectrum or expected chemical shifts. The presence of significant unidentifiable peaks, broadening of signals, or a decrease in the integral ratio of the methoxy protons may indicate the presence of impurities or degradation products.

Conclusion

The chemical integrity of (Methoxymethylene)malononitrile is paramount for its successful application in research and development. Its stability is reliably maintained by strict adherence to storage at refrigerated temperatures (2-8 °C) in a dry, dark, and tightly sealed environment.[9][10] Preventing contact with incompatible materials—notably strong acids, bases, and oxidizing agents—is critical to avoid rapid degradation and hazardous reactions.[3][7] By implementing the rigorous handling, storage, and verification protocols outlined in this guide, researchers can ensure the long-term viability of this important reagent, leading to safer and more reproducible scientific outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69599, (Methoxymethylene)malononitrile. PubChem. [Link]

-

ChemBK. (2024, April 9). (methoxymethylene)malononitrile. [Link]

-

Chem-Tools. (Methoxymethylene)-malononitrile. [Link]

-

Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS. [Link]

-

Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8010, Malononitrile. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chem-tools.com [chem-tools.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (methoxymethylene)malononitrile CAS#: 672-81-1 [m.chemicalbook.com]

- 6. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. biosynth.com [biosynth.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Fundamental Chemistry of (Methoxymethylene)malononitrile and Its Analogs

Abstract

(Methoxymethylene)malononitrile and its ether analogs, such as (ethoxymethylene)malononitrile, are highly versatile and reactive building blocks in organic synthesis. Their unique electronic and structural features, characterized by an electron-poor double bond substituted with two cyano groups and an alkoxy group, render them exceptionally susceptible to a wide range of chemical transformations. This guide provides a comprehensive exploration of the fundamental chemistry of these reagents, with a focus on their synthesis, reactivity, and broad applications in the construction of complex molecular architectures, particularly medicinally relevant heterocyclic compounds. By delving into the mechanistic underpinnings of their reactions and providing detailed experimental protocols, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Unique Chemical Profile of (Alkoxymethylene)malononitriles

(Methoxymethylene)malononitrile (MMN) and its analogs are characterized by a highly polarized carbon-carbon double bond. The potent electron-withdrawing nature of the two nitrile groups renders the β-carbon electrophilic, while the α-carbon is electron-rich due to the electron-donating alkoxy group. This push-pull electronic system is the cornerstone of their reactivity, making them excellent Michael acceptors and versatile partners in cycloaddition reactions.

The strategic placement of multiple reactive sites—an electrophilic double bond, two cyano groups capable of nucleophilic addition or transformation, and a labile alkoxy group—allows for a diverse array of synthetic applications. These reagents are instrumental in the synthesis of a multitude of heterocyclic systems, including pyridines, pyrazoles, and thiophenes, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2][3]

Synthesis of (Alkoxymethylene)malononitriles: A Comparative Analysis

The preparation of (alkoxymethylene)malononitriles is typically achieved through the condensation of malononitrile with an orthoformate ester. The choice of orthoformate dictates the resulting alkoxy group (e.g., trimethyl orthoformate for methoxy, triethyl orthoformate for ethoxy). Several synthetic protocols have been developed, each with its own merits regarding yield, purity, and scalability.

Acetic Anhydride-Promoted Synthesis

A common and effective method involves the reaction of malononitrile with a trialkyl orthoformate in the presence of acetic anhydride.[1][4] Acetic anhydride serves as a dehydrating agent, driving the reaction towards the formation of the enol ether product.

Causality Behind Experimental Choices:

-

Trialkyl Orthoformate: Acts as both a reactant and a solvent in some protocols, providing the alkoxymethylene fragment. An excess is often used to drive the equilibrium.

-

Acetic Anhydride: Crucial for removing the alcohol byproduct generated during the reaction, thus preventing the reverse reaction and maximizing the yield.

-

Heat: The reaction generally requires elevated temperatures to proceed at a reasonable rate.

Protocol Validation: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the consumption of malononitrile. The purity of the final product is typically assessed by melting point determination and spectroscopic methods (NMR, IR).[4]

Zinc Chloride-Catalyzed Synthesis

An alternative method utilizes a Lewis acid catalyst, such as anhydrous zinc chloride, to facilitate the condensation.[5][6] This approach can offer milder reaction conditions compared to the acetic anhydride method.

Causality Behind Experimental Choices:

-

Anhydrous Zinc Chloride: As a Lewis acid, it coordinates to the oxygen atom of the orthoformate, increasing its electrophilicity and promoting the attack by the carbanion derived from malononitrile.

-

Ice Bath Cooling (Initial Stage): The initial mixing is often done at a lower temperature to control the exothermic nature of the reaction.[5][6]

Protocol Validation: The reaction's completion can be monitored by TLC. The product often crystallizes upon cooling and can be purified by recrystallization. The high purity of the crystalline product is a self-validating aspect of this protocol.[5]

Table 1: Comparison of Synthetic Protocols for (Ethoxymethylene)malononitrile

| Parameter | Acetic Anhydride Method | Zinc Chloride Method |

| Reagents | Malononitrile, Triethyl orthoformate, Acetic anhydride | Malononitrile, Triethyl orthoformate, Anhydrous Zinc Chloride |

| Catalyst | None (Acetic anhydride is a promoter) | Lewis Acid (ZnCl₂) |

| Typical Yield | 76%[4] | 80-85%[5][6] |

| Reaction Conditions | Heating (e.g., 150 °C)[4] | Initial cooling, then heating (e.g., 60-80 °C)[5] |

| Advantages | Simple reagent profile | Milder conditions, high yield and purity |

| Disadvantages | Higher temperatures may lead to side products | Requires anhydrous conditions |

Core Reactivity: A Mechanistic Perspective

The reactivity of (alkoxymethylene)malononitriles is dominated by their electrophilic nature at the β-carbon. This allows them to readily participate in several fundamental organic reactions.

Nucleophilic Vinylic Substitution

Nucleophiles readily attack the β-carbon of the electron-deficient alkene, leading to the displacement of the alkoxy group. This reaction is a cornerstone of their utility in synthesis.

Mechanism: The reaction proceeds via a Michael-type addition of the nucleophile to the double bond, forming a stabilized carbanion intermediate. Subsequent elimination of the alkoxide regenerates the double bond, resulting in a net substitution.

Caption: Nucleophilic vinylic substitution mechanism.

This reactivity is widely exploited in the synthesis of enaminonitriles by reaction with amines, and in the formation of various heterocyclic systems by reacting with bifunctional nucleophiles.[7]

Cycloaddition Reactions

(Alkoxymethylene)malononitriles are excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions due to their electron-deficient nature.[8][9]

-

[4+2] Cycloaddition (Diels-Alder Reaction): They react with electron-rich dienes to form cyclohexene derivatives. The reaction is often highly regioselective and stereoselective.

-

[3+2] Cycloaddition: They can react with 1,3-dipoles such as azides and nitrones to furnish five-membered heterocyclic rings.[10]

Caption: Cycloaddition reaction pathways.

Knoevenagel Condensation: A Note on Related Chemistry

While (alkoxymethylene)malononitriles are products of a condensation reaction, it is important to understand the related Knoevenagel condensation, which involves the reaction of an active methylene compound like malononitrile with an aldehyde or ketone.[11] This reaction is typically base-catalyzed, where the base deprotonates the malononitrile to form a nucleophilic carbanion that attacks the carbonyl carbon.[12] This fundamental reactivity of the active methylene group in malononitrile is what is harnessed in the synthesis of its alkoxymethylene derivatives.

Applications in Heterocyclic Synthesis

A major application of (alkoxymethylene)malononitriles is in the synthesis of a wide variety of heterocyclic compounds, many of which are of medicinal interest.[1]

Synthesis of Pyrazoles

The reaction of (alkoxymethylene)malononitriles with hydrazines is a classical and efficient method for the synthesis of 5-aminopyrazole-4-carbonitriles.[13]

Experimental Protocol: Synthesis of a Substituted Pyrazole

-

Dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-